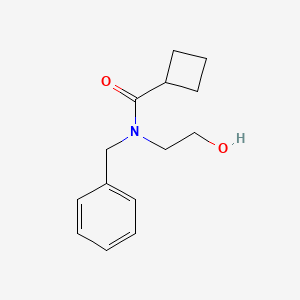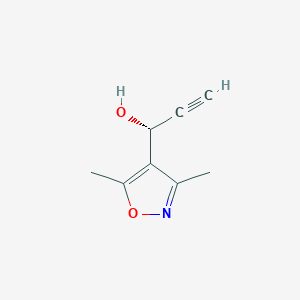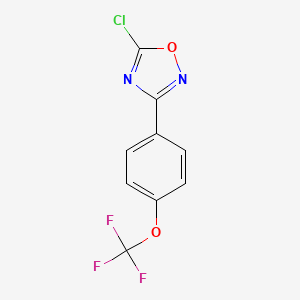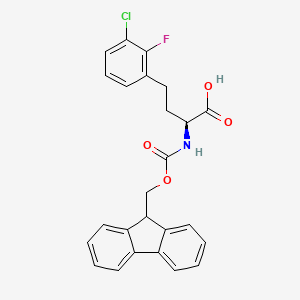
N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH is a synthetic amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-HomoPhe(2-F,3-Cl) is protected using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the synthetic route mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of automated peptide synthesizers and large-scale purification systems.
化学反应分析
Types of Reactions
N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU, HATU, or DIC.
Substitution Reactions: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU or HATU in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Deprotection: L-HomoPhe(2-F,3-Cl)-OH.
Coupling: Peptides containing the this compound residue.
Substitution: Various substituted derivatives of this compound.
科学研究应用
N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH is used in various scientific research applications, including:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Studies: To study protein-protein interactions and enzyme-substrate interactions.
Material Science: In the development of novel materials with specific properties.
作用机制
The mechanism of action of N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. The Fmoc group protects the amino group during synthesis and is removed to allow further reactions.
相似化合物的比较
Similar Compounds
N-Fmoc-L-Phenylalanine: Similar structure but without the fluorine and chlorine substitutions.
N-Fmoc-L-Tyrosine: Contains a hydroxyl group on the aromatic ring instead of fluorine and chlorine.
N-Fmoc-L-Tryptophan: Contains an indole ring instead of a phenyl ring.
Uniqueness
N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH is unique due to the presence of fluorine and chlorine substitutions on the aromatic ring, which can influence its reactivity and interactions in peptide synthesis and other applications.
属性
分子式 |
C25H21ClFNO4 |
|---|---|
分子量 |
453.9 g/mol |
IUPAC 名称 |
(2S)-4-(3-chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H21ClFNO4/c26-21-11-5-6-15(23(21)27)12-13-22(24(29)30)28-25(31)32-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,20,22H,12-14H2,(H,28,31)(H,29,30)/t22-/m0/s1 |
InChI 键 |
HDSBYFCTHJEGDJ-QFIPXVFZSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C(=CC=C4)Cl)F)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C(=CC=C4)Cl)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


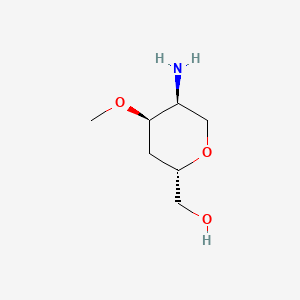

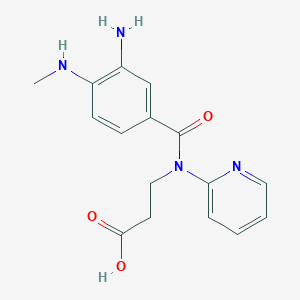
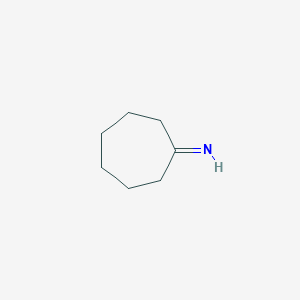

![2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde](/img/structure/B14902428.png)

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14902445.png)
